2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one
Description
2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a phthalazinone core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[5-(4-ethylsulfonylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-2-37(35,36)29-16-14-28(15-17-29)20-12-13-23(31(33)34)24(18-20)30-26(32)22-11-7-6-10-21(22)25(27-30)19-8-4-3-5-9-19/h3-13,18H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXQCJHGAOJRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of a nitro group to the aromatic ring.
Sulfonylation: Addition of an ethylsulfonyl group to the piperazine ring.
Cyclization: Formation of the phthalazinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
References
- Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors
- Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 2-{5-[4-(Ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
- Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents
- [Cetirizine Related Compound A (20 mg) ( (RS)-2- [2- [4- [ (4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester oxalate)] - CAS 246870-46-2
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
